p-Aminophenyldichloroarsine Hydrochloride
Overview
Description
p-Aminophenyldichloroarsine Hydrochloride: is a chemical compound with the molecular formula C6H7AsCl3N and a molecular weight of 274.41 g/mol . It is also known by its alternate name, (4-Aminophenyl)arsonous Dichloride Monohydrochloride . This compound is primarily used in research settings, particularly in the study of 2-oxoacid dehydrogenase multienzyme complexes .
Preparation Methods
The synthesis of p-Aminophenyldichloroarsine Hydrochloride typically involves the reaction of 4-aminophenylarsine oxide with hydrochloric acid under controlled conditions . The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
p-Aminophenyldichloroarsine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various arsenic-containing products.
Reduction: It can be reduced to form different arsenic species.
Substitution: The chlorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
p-Aminophenyldichloroarsine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of p-Aminophenyldichloroarsine Hydrochloride involves its interaction with specific molecular targets, such as enzymes in the 2-oxoacid dehydrogenase complex . The compound binds to these enzymes, affecting their activity and function. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
p-Aminophenyldichloroarsine Hydrochloride can be compared with other similar compounds, such as:
4-Aminophenylarsine Oxide: A precursor in the synthesis of this compound.
4-Arsorosoaniline: Another arsenic-containing compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for particular research applications .
Properties
IUPAC Name |
4-dichloroarsanylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsCl2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNHRNHYHZWRNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As](Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7AsCl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968984 | |
Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5410-78-6 | |
Record name | Arsine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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